N2,N7-dibutyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide
Description
N2,N7-Dibutyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide is a synthetic small molecule belonging to the fluorene disulfonamide class. The dibutyl substituents distinguish it from closely related compounds, such as FIN56 (N2,N7-dicyclohexyl analog), which is a well-characterized ferroptosis inducer .
Properties
IUPAC Name |
2-N,7-N-dibutyl-9-hydroxyiminofluorene-2,7-disulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S2/c1-3-5-11-22-30(26,27)15-7-9-17-18-10-8-16(31(28,29)23-12-6-4-2)14-20(18)21(24-25)19(17)13-15/h7-10,13-14,22-23,25H,3-6,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJKYWSUPDVCNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=NO)C=C(C=C3)S(=O)(=O)NCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N7-dibutyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluorene Core: The initial step involves the synthesis of the fluorene core through a Friedel-Crafts alkylation reaction.
Introduction of Disulfonamide Groups: The disulfonamide groups are introduced via sulfonation reactions using sulfonyl chlorides under basic conditions.
Hydroxyimino Substitution: The hydroxyimino group is introduced through an oximation reaction, where a suitable oxime precursor reacts with the fluorene derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow systems to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N2,N7-dibutyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The disulfonamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
1. Anticancer Properties:
N2,N7-dibutyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide has been identified as a potential anticancer agent due to its ability to induce ferroptosis. This regulated form of cell death is characterized by iron-dependent lipid peroxidation, which is mediated through the degradation of glutathione peroxidase 4 (GPX4) and activation of squalene synthase. These mechanisms suggest that the compound could be effective in targeting cancer cells while sparing normal cells.
2. Interaction with Cellular Proteins:
Studies indicate that this compound interacts with various cellular proteins involved in metabolic pathways. It binds to enzymes related to lipid metabolism and oxidative stress response, which are critical in cancer biology. Understanding these interactions can provide insights into its mechanism of action and potential therapeutic uses.
Applications in Research
1. Cancer Therapy Development:
The unique properties of this compound make it a candidate for developing new cancer therapies. Its ability to induce ferroptosis positions it as a valuable tool in the design of drugs aimed at overcoming resistance mechanisms commonly seen in cancer treatment.
2. Mechanistic Studies:
The compound serves as a model for studying the biochemical pathways involved in ferroptosis and other forms of regulated cell death. By elucidating these pathways, researchers can identify new targets for therapeutic intervention in various diseases, particularly cancers resistant to traditional therapies.
Case Studies
Case Study 1: Ferroptosis Induction in Cancer Cells
A study demonstrated that this compound effectively induced ferroptosis in breast cancer cell lines. The compound's mechanism involved the inhibition of GPX4 activity, leading to increased lipid peroxidation and subsequent cell death. This finding highlights its potential as an innovative approach to cancer treatment.
Case Study 2: Metabolic Pathway Interactions
Research investigating the interaction profile of this compound revealed its binding affinity for key metabolic enzymes involved in lipid metabolism. Such interactions suggest that this compound could modulate metabolic pathways in cancer cells, providing further avenues for therapeutic development.
Mechanism of Action
The mechanism of action of N2,N7-dibutyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, while the disulfonamide groups can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Modifications and Physicochemical Properties
The biological and chemical properties of fluorene disulfonamides are highly dependent on substituents at the N2/N7 and 9-positions. Key analogs and their features are summarized below:
Table 1: Structural and Physicochemical Comparison
- Substituent Effects: Butyl vs. Hydroxyimino vs. Phenylhydrazono: The hydroxyimino group in FIN56 and the dibutyl analog facilitates redox activity, critical for ferroptosis induction, whereas phenylhydrazono may alter electron distribution .
Ferroptosis Induction
- FIN56 (Dicyclohexyl analog) : Promotes GPX4 protein degradation and lipid ROS generation, making it a specific ferroptosis inducer .
- CIL56 (Piperidinylsulfonyl analog) : Acts via caspase-independent pathways, highlighting how sulfonamide substituents dictate mechanistic divergence .
Enzyme Inhibition
Pharmacokinetic and Toxicity Profiles
Research and Therapeutic Implications
- Cancer Therapy : FIN56’s efficacy in degrading GPX4 makes it a candidate for overcoming chemotherapy resistance. The dibutyl analog could serve as a lead for optimizing pharmacokinetics .
- Neurodegeneration : Ferroptosis inducers like FIN56 are explored in Alzheimer’s disease, but toxicity risks necessitate structural refinements .
Biological Activity
N2,N7-Dibutyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide is a synthetic organic compound with significant potential in biomedical research, particularly in cancer therapy. This compound features a unique structure characterized by a fluorene backbone, sulfonamide groups, and hydroxyimino functionality. Its molecular formula is with a molecular weight of 453.58 g/mol .
Recent studies have highlighted the compound's ability to induce ferroptosis , a regulated form of cell death linked to oxidative stress and lipid peroxidation. This process is mediated by the degradation of glutathione peroxidase 4 (GPX4) and the activation of squalene synthase, which are critical pathways in cancer cell metabolism . The ability to trigger ferroptosis positions this compound as a promising candidate for anticancer therapies.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Details |
|---|---|
| Ferroptosis Induction | Induces regulated cell death via lipid peroxidation and oxidative stress. |
| Interaction with Proteins | Binds to enzymes involved in lipid metabolism and oxidative stress response. |
| Potential Anticancer Agent | Shows promise in targeting cancer cells through metabolic disruption. |
Case Studies and Research Findings
- Cancer Cell Studies : In vitro experiments demonstrated that this compound effectively reduced the viability of various cancer cell lines by inducing ferroptosis . The compound's structure facilitates its interaction with cellular proteins involved in metabolic pathways critical for tumor growth.
- Mechanistic Insights : Further investigations revealed that the compound's action on GPX4 leads to increased levels of reactive oxygen species (ROS), contributing to cellular damage and death in cancer cells . This mechanism underscores the potential for developing targeted therapies that exploit ferroptosis.
- Comparative Analysis : When compared to other fluorene derivatives, this compound exhibited enhanced solubility and biological activity due to its unique combination of butyl groups and hydroxyimino functionality . These modifications improve its pharmacokinetic properties, making it a more effective therapeutic agent.
Q & A
Q. What is the molecular mechanism by which N2,N7-dibutyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide induces ferroptosis?
Answer: This compound (also referred to as FIN56) triggers ferroptosis by dual inhibition of glutathione peroxidase 4 (GPX4) and depletion of the endogenous antioxidant coenzyme Q10 (CoQ10). GPX4 is critical for neutralizing lipid peroxides, and its loss leads to oxidative membrane damage. CoQ10 depletion further exacerbates redox imbalance, accelerating iron-dependent cell death . Methodological Insight:
Q. What solvent systems and experimental protocols are recommended for in vitro studies of this compound?
Answer: FIN56 is soluble in DMSO (20 mg/mL) and can be formulated for in vitro studies using:
| Solvent System | Concentration Range | Application |
|---|---|---|
| 30% PEG300 + 5% Tween-80 + 65% saline | 0.5–5 mg/mL | Cell culture or oral administration |
| 2% SBE-β-CD in saline | 1–10 µM | High solubility for IV/ICV delivery |
| 10% ethanol + 40% PEG300 + 50% saline | 2–20 µM | Broad compatibility with adherent cell lines |
| Protocol Notes: |
Q. How does the structural configuration of this compound influence its specificity for GPX4 inhibition?
Answer: The dibutyl sulfonamide groups and hydroxyimino moiety are critical for binding to GPX4’s selenocysteine active site. The fluorene backbone provides rigidity, enhancing target affinity. Modifications to the alkyl chains (e.g., cyclohexyl vs. butyl) alter solubility and membrane permeability, impacting efficacy . Structural Comparison with Analogs:
Advanced Research Questions
Q. How can researchers resolve discrepancies in ferroptosis induction efficiency across cell lines?
Answer: Variability arises from differences in:
- GPX4 expression levels : Quantify via qPCR or proteomics.
- CoQ10 biosynthesis : Use mevalonate pathway inhibitors (e.g., statins) to sensitize resistant lines.
- Iron availability : Modulate iron content using deferoxamine or FeCl3 supplementation .
Experimental Design: - Perform dose-response curves in HT-1080 (high GPX4) vs. U-87 MG (low GPX4) cells.
- Pair with RNAi-mediated GPX4 knockdown to isolate compound-specific effects .
Q. What computational strategies are effective for predicting GPX4-compound interactions?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses. The hydroxyimino group forms hydrogen bonds with GPX4’s catalytic Sec46 residue.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of sulfonamide-GPX4 interactions.
- In Silico Screening : Leverage Pharmit or ZINC20 databases to identify analogs with improved binding energies (e.g., MolPort-000-687-571, ΔG = -9.9 kcal/mol) .
Q. How can synthetic routes be optimized for scalable production of this compound?
Answer: Key challenges include regioselective sulfonamide formation and stability of the hydroxyimino group.
- Step 1 : Chlorination of 9H-fluorene at positions 2 and 7 using SOCl2.
- Step 2 : Nucleophilic substitution with n-butylamine under anhydrous conditions (DMF, 80°C).
- Step 3 : Hydroxyimination via condensation with hydroxylamine hydrochloride (EtOH, reflux).
Optimization Tips: - Use Pd-catalyzed cross-coupling for higher yield in Step 2.
- Purify via silica gel chromatography (eluent: CH2Cl2/MeOH 9:1) to remove byproducts .
Q. What analytical techniques are recommended for characterizing purity and stability?
Answer:
- HPLC : Use a C18 column (ACN:H2O gradient) to assess purity (>98%).
- NMR : Confirm structure via 1H (δ 7.8–8.1 ppm, aromatic) and 13C (δ 165 ppm, sulfonamide) signals.
- LC-MS : Monitor degradation products (e.g., hydrolysis of hydroxyimino to ketone) under accelerated storage conditions (40°C/75% RH) .
Q. How does this compound compare to other ferroptosis inducers in neurodegenerative disease models?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
